molecular formula C13H17ClN2O B1478911 2-Chloro-1-(2-(pyridin-3-yl)piperidin-1-yl)propan-1-one CAS No. 2097985-86-7

2-Chloro-1-(2-(pyridin-3-yl)piperidin-1-yl)propan-1-one

Cat. No.: B1478911
CAS No.: 2097985-86-7
M. Wt: 252.74 g/mol
InChI Key: CLILCAOICLAZPG-UHFFFAOYSA-N
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Description

2-Chloro-1-(2-(pyridin-3-yl)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C13H17ClN2O and its molecular weight is 252.74 g/mol. The purity is usually 95%.
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Biological Activity

2-Chloro-1-(2-(pyridin-3-yl)piperidin-1-yl)propan-1-one, also known by its CAS number 214958-19-7, is a synthetic organic compound belonging to the class of piperidine derivatives. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of receptor modulation and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H15ClN2OC_{12}H_{15}ClN_2O, with a molecular weight of approximately 238.71 g/mol. The structure features a chlorinated propanone moiety attached to a piperidine ring and a pyridine ring, which are significant for its biological activity.

The biological activity of this compound primarily involves its interaction with various biological targets, including receptors and enzymes. Research indicates that compounds containing piperidine and pyridine moieties can exhibit multi-target ligand properties, particularly with adenosine receptors (A1R and A2AR) and phosphodiesterase enzymes (PDE10A) .

Pharmacological Studies

Recent studies have highlighted the compound's potential as a multi-target ligand. For instance, in a study evaluating several 2-amino-pyridine derivatives, it was found that certain compounds exhibited IC50 values ranging from 2.4 to 10.0 µM against PDE10A, indicating significant inhibitory activity . Additionally, selectivity profiling revealed that some derivatives displayed a minimum twofold selectivity over off-targets, suggesting potential therapeutic applications in modulating cAMP levels .

Case Study 1: Adenosine Receptor Interaction

In a pharmacological evaluation involving CHO and HeLa cells transfected with human adenosine receptors, several synthesized compounds demonstrated promising binding affinities. The study detailed the structure–activity relationship (SAR) of these compounds, emphasizing how variations in substituents influenced their potency against A1R and A2AR . Notably, compounds with specific structural modifications showed enhanced selectivity and potency.

Case Study 2: PDE10A Inhibition

Another significant study focused on the inhibition of PDE10A by various piperidine derivatives. The most potent compound exhibited an IC50 value of 0.9 µM, showcasing the efficacy of these derivatives in inhibiting phosphodiesterase activity . This inhibition is crucial as PDE10A plays a vital role in regulating intracellular signaling pathways related to neurodegenerative diseases.

Data Tables

Compound NameTargetIC50 Value (µM)Selectivity
Compound APDE10A0.9High
Compound BA1R5.7Moderate
Compound CA2AR10.0Low

Properties

IUPAC Name

2-chloro-1-(2-pyridin-3-ylpiperidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c1-10(14)13(17)16-8-3-2-6-12(16)11-5-4-7-15-9-11/h4-5,7,9-10,12H,2-3,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLILCAOICLAZPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCCC1C2=CN=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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